

An In-Depth Technical Guide to 2-Oxopropanoyl Chloride (Pyruvoyl Chloride)

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Compound of Interest

Compound Name: 2-Oxopropanoyl chloride

CAS No.: 5704-66-5

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-oxopropanoyl chloride** (pyruvoyl chloride), a highly reactive chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of laboratory and development professionals.

Section 1: Executive Summary & Chemical Identity

2-Oxopropanoyl chloride, also known as pyruvoyl chloride, is a bifunctional organic compound featuring both a ketone and an acyl chloride moiety. This unique structure renders it a valuable, albeit highly reactive, reagent in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride, which readily participates in nucleophilic acyl substitution reactions. However, this same reactivity necessitates stringent handling and storage protocols to ensure laboratory safety and experimental integrity. This guide will delve into its synthesis, physicochemical characteristics, analytical methodologies, reactivity profile, and associated hazards, providing a holistic understanding for its effective and safe utilization.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in research and development. The key properties of **2-oxopropanoyl chloride** are summarized below.

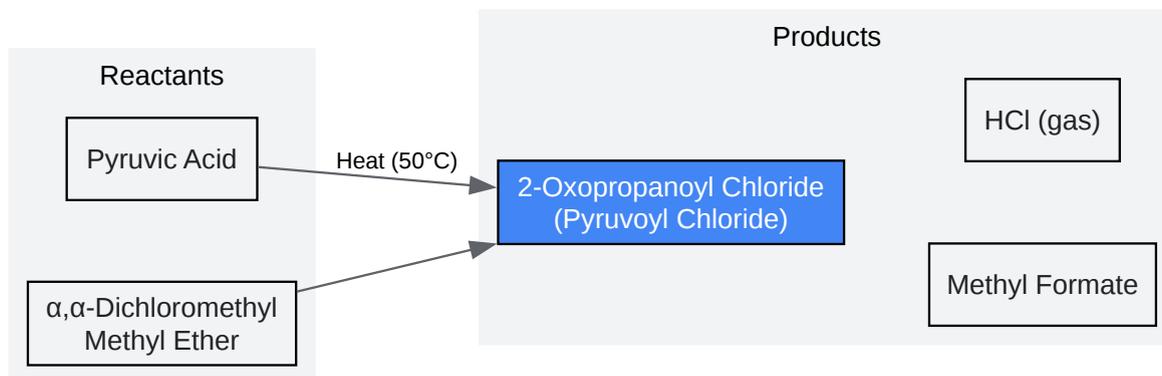
Property	Value	Reference
Molecular Formula	C ₃ H ₃ ClO ₂	[1]
Molecular Weight	106.51 g/mol	[1]
Appearance	Light yellow liquid	[2]
Boiling Point	43-45 °C at 120 mmHg 48-51 °C at 120 mm	[2]
Density	1.272 ± 0.06 g/cm ³ (Predicted)	N/A
Refractive Index (n _D ₂₀)	1.4165	[2]
Solubility	Reacts violently with water. Soluble in many organic solvents.	[3]

Section 3: Synthesis of 2-Oxopropanoyl Chloride

The synthesis of α -keto acid chlorides like pyruvoyl chloride is not always straightforward using conventional chlorinating agents due to potential side reactions.[2] However, a reliable and scalable method involves the reaction of pyruvic acid with α,α -dichloromethyl methyl ether.[2]

Synthetic Pathway Overview

The reaction proceeds through the formation of an intermediate, chloromethoxymethyl pyruvate, which then decomposes to yield pyruvoyl chloride and methyl formate.[2]



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Caption: Synthesis of **2-Oxopropanoyl Chloride** from Pyruvic Acid.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

- Pyruvic acid (freshly distilled)
- α,α -Dichloromethyl methyl ether (redistilled)
- Anhydrous glassware

Procedure:

- **Apparatus Setup:** Assemble a two-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a vacuum-jacketed Vigreux column connected to a distillation apparatus. Ensure all glassware is thoroughly dried.[2]
- **Reaction Initiation:** Charge the flask with pyruvic acid (0.40 mol). While stirring at room temperature, slowly add α,α -dichloromethyl methyl ether (0.40 mol) over 30 minutes. Evolution of hydrogen chloride gas will be observed.[2]

- Heating: After the addition is complete, replace the dropping funnel with a glass stopper and heat the reaction mixture to 50°C in an oil bath for 30 minutes.[2]
- Distillation and Purification: The crude product is a mixture of pyruvoyl chloride and methyl formate. Purify by fractional distillation under reduced pressure. Collect the fraction boiling at 43-45°C (120 mmHg) to obtain pure **2-oxopropanoyl chloride**. [2]

Note on Purity: The distilled product may still contain small amounts of methyl formate and unreacted starting materials.[2] Further purification, if required, can be achieved by a second fractional distillation.

Section 4: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of **2-oxopropanoyl chloride** before its use in subsequent reactions.

Spectroscopic Analysis

- ¹H NMR (CDCl₃): A singlet is observed at approximately δ 2.51 ppm, corresponding to the three protons of the methyl group.[2]
- IR (liquid film): Characteristic strong, broad absorption is observed around 1770 cm⁻¹, indicative of the two carbonyl groups (ketone and acyl chloride). Other notable peaks include those at 1415, 1355, 1195, and 1005 cm⁻¹. [2]

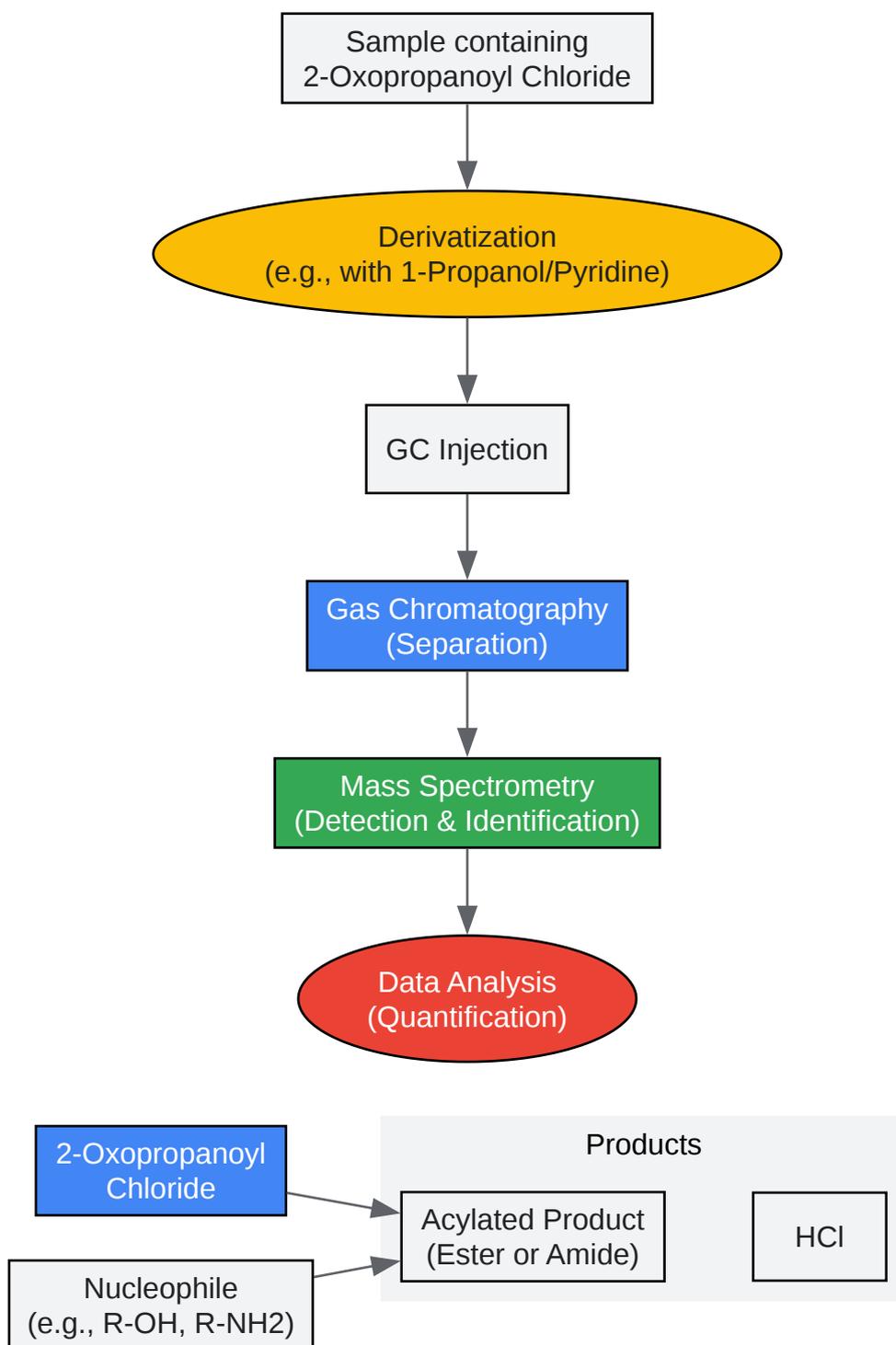
Chromatographic Methods

Due to its high reactivity, direct analysis of **2-oxopropanoyl chloride** by gas or liquid chromatography can be challenging. Derivatization is often the preferred approach for accurate quantification.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

A robust method for the analysis of reactive chlorides involves derivatization with an alcohol, such as 1-propanol, in the presence of a base like pyridine.[4] The resulting stable ester can then be readily analyzed by GC-MS.

Illustrative Derivatization and GC-MS Workflow:



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Sources

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